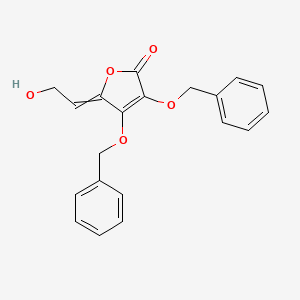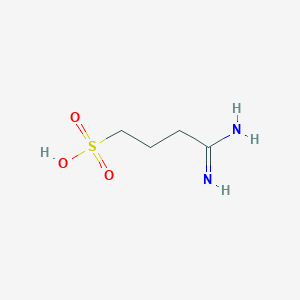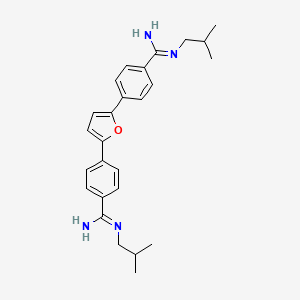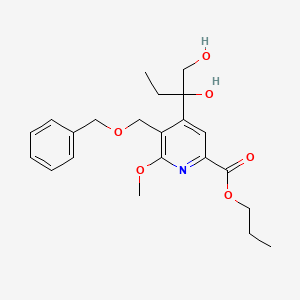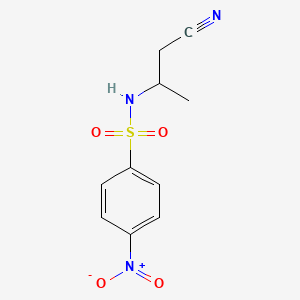
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is a chemical compound with a complex structure It is characterized by the presence of a benzenesulfonamide group, a cyano group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing groups to the compound.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include benzenesulfonic acids or other oxygenated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include halogenated benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-amino-:
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-chloro-: Contains a chloro group, which can affect its chemical stability and reactivity.
Uniqueness
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties. These groups can participate in a variety of reactions, making the compound versatile for different applications in research and industry.
Eigenschaften
CAS-Nummer |
194156-43-9 |
|---|---|
Molekularformel |
C10H11N3O4S |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
N-(1-cyanopropan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-8(6-7-11)12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6H2,1H3 |
InChI-Schlüssel |
CHYNXTKOSCFXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
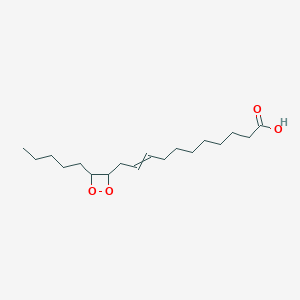
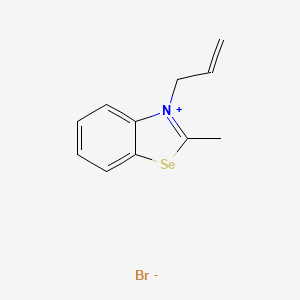
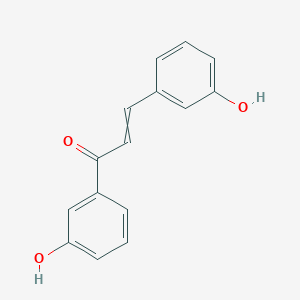
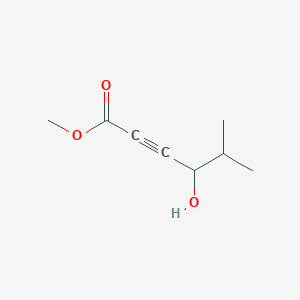

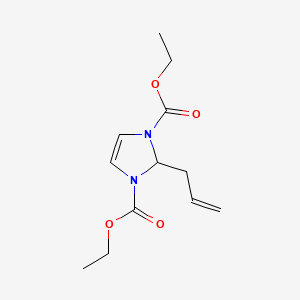
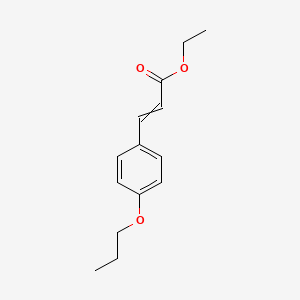
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)

